
4-(4-Ethylpiperazin-1-yl)-2-methyl-6-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is a complex organic compound that belongs to the class of substituted benzenamines. This compound is characterized by the presence of a benzenamine core substituted with a 4-ethyl-1-piperazinyl group, a methyl group at the 2-position, and a nitro group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methylbenzenamine followed by the introduction of the 4-ethyl-1-piperazinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids for nitration and suitable solvents for the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzenamine core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzenamine core.
科学研究应用
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Benzenamine, 4-(4-ethyl-1-piperazinyl)-: Lacks the nitro and methyl groups.
Benzenamine, 2-methyl-6-nitro-: Lacks the 4-ethyl-1-piperazinyl group.
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-: Lacks the nitro group.
Uniqueness
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential biological activity compared to similar compounds.
属性
分子式 |
C13H20N4O2 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
4-(4-ethylpiperazin-1-yl)-2-methyl-6-nitroaniline |
InChI |
InChI=1S/C13H20N4O2/c1-3-15-4-6-16(7-5-15)11-8-10(2)13(14)12(9-11)17(18)19/h8-9H,3-7,14H2,1-2H3 |
InChI 键 |
INFDPYBGLBLKRL-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)C2=CC(=C(C(=C2)C)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


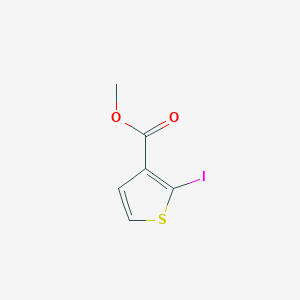
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)

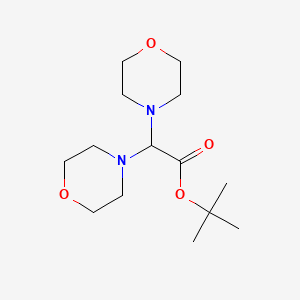
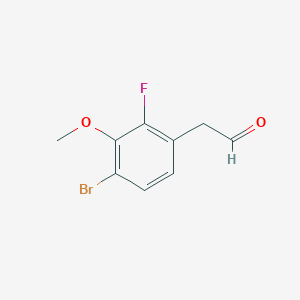
![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)

![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
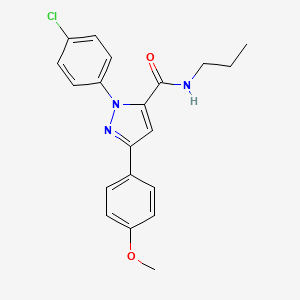
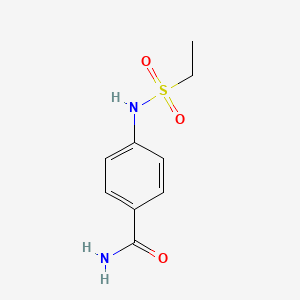
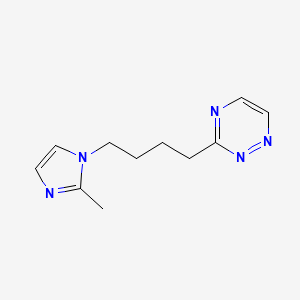

![3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B13121695.png)
![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
